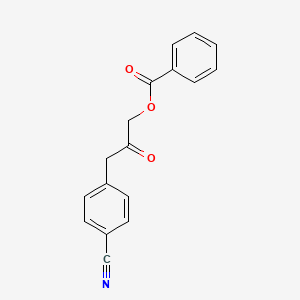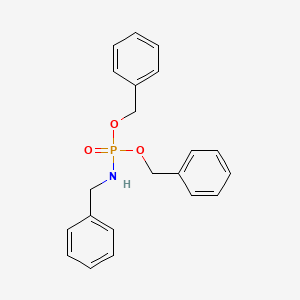
Dibenzyl benzylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl benzylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond This compound belongs to the class of phosphoramidates, which are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing dibenzyl benzylphosphoramidate is the Atherton–Todd reaction. This reaction involves the reaction of dibenzyl phosphite with a primary amine in the presence of carbon tetrachloride. The reaction conditions typically include a base and carbon tetrachloride as the solvent . The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the desired phosphoramidate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Atherton–Todd reaction. This involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl benzylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have diverse applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Dibenzyl benzylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.
Medicine: this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Wirkmechanismus
The mechanism of action of dibenzyl benzylphosphoramidate involves its interaction with molecular targets through the P-N bond. This bond can participate in various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to form stable complexes with metal ions and other biomolecules contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the P-N bond.
Phosphoarginine: A naturally occurring phosphoramidate with biological significance.
Phosphocreatine: Another biologically important phosphoramidate involved in energy storage.
Uniqueness
Dibenzyl benzylphosphoramidate is unique due to its synthetic versatility and stability Unlike other phosphoramidates, it can undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis
Eigenschaften
CAS-Nummer |
56883-97-7 |
|---|---|
Molekularformel |
C21H22NO3P |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-bis(phenylmethoxy)phosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23) |
InChI-Schlüssel |
KACDMMDAWRUYBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


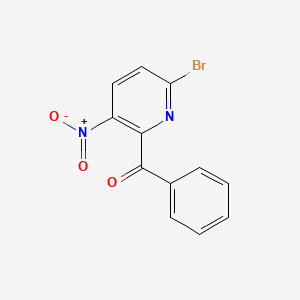
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

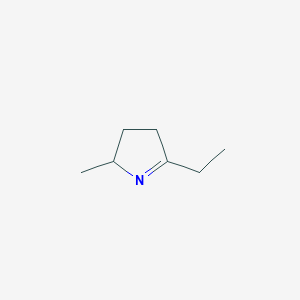

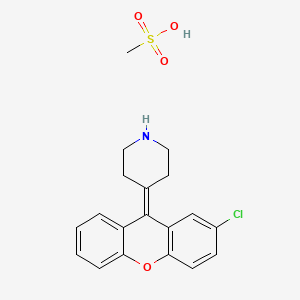
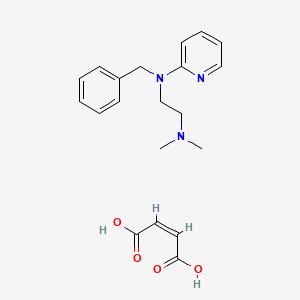
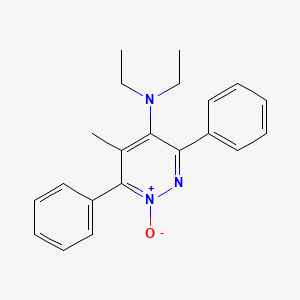
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

